molecular formula C13H12ClNO2S2 B2362712 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 7177-97-1

3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid

Cat. No.: B2362712
CAS No.: 7177-97-1
M. Wt: 313.81
InChI Key: UOOGKQXGYFYURT-XFFZJAGNSA-N
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Description

This compound belongs to the 4-thiazolidinone class, characterized by a thiazolidinone core substituted with a 4-chlorobenzylidene group and a propionic acid side chain. The thiazolidinone scaffold is pharmacologically significant due to its role in modulating enzyme activity (e.g., aldose reductase, tyrosine kinases) and exhibiting anticancer, antimicrobial, and anti-inflammatory properties . The propionic acid group contributes to solubility and bioavailability, distinguishing it from analogs with bulkier or less polar substituents .

Properties

CAS No.

7177-97-1

Molecular Formula

C13H12ClNO2S2

Molecular Weight

313.81

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C13H12ClNO2S2/c14-10-3-1-9(2-4-10)7-11-13(18)15(8-19-11)6-5-12(16)17/h1-4,7H,5-6,8H2,(H,16,17)/b11-7-

InChI Key

UOOGKQXGYFYURT-XFFZJAGNSA-N

SMILES

C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of Mercaptoacetic Acid Derivatives

The thiazolidinone ring is typically formed via [3+2] cyclocondensation between:

  • Primary amine (or its surrogate)
  • Carbonyl compound (aldehyde/ketone)
  • Mercaptoacetic acid derivative

For the target compound, 3-aminopropionic acid serves as the amine source, reacting with 2-thioxo-4-thiazolidinone precursors. A representative protocol involves:

Reagents :

  • 3-Aminopropionic acid (1.0 eq)
  • Carbon disulfide (1.2 eq)
  • Chloroacetyl chloride (1.1 eq)
  • Triethylamine (2.5 eq) in THF

Procedure :

  • Form dithiocarbamate intermediate via CS₂/amine reaction.
  • Cyclize with chloroacetyl chloride under basic conditions.
  • Isolate 3-(2-thioxo-4-oxothiazolidin-3-yl)propionic acid (Yield: 68–72%).

Integrated One-Pot Synthesis

Three-Component Assembly

Modern approaches combine cyclocondensation and Knoevenagel steps in a single vessel:

Reactants :

  • 3-Aminopropionic acid
  • 4-Chlorobenzaldehyde
  • Mercaptoacetic acid

Catalytic System :

  • ZnO nanoparticles (5 mol%)
  • PEG-400 solvent

Procedure :

  • Heat reactants at 80°C for 4 hr under N₂.
  • Cool and precipitate product with ice-water.
  • Recrystallize from ethanol (Yield: 79%).

Advantages :

  • Avoids isolation of intermediates
  • Atom-economical (E-factor: 2.3)

Alternative Synthetic Strategies

Post-Modification of Preformed Thiazolidinones

Step 1 : Synthesize 3-(propionic acid)-substituted thiazolidinone.
Step 2 : Perform Wittig reaction with 4-chlorobenzaldehyde-derived ylide.

Reagents :

  • Ph₃P=CH-C₆H₄-4-Cl (1.5 eq)
  • Dry DMF, 0°C → RT

Outcome :

  • Lower yields (41–53%) due to steric hindrance.

Critical Analysis of Synthetic Methods

Yield Comparison Across Methodologies

Method Conditions Yield (%) Purity (HPLC)
Sequential synthesis Ethanol reflux 68 98.2
One-pot ZnO/PEG-400 79 99.1
Microwave-assisted 150 W, 100°C 85 98.7
Wittig modification DMF, 0°C→RT 47 95.4

Scalability Considerations

  • Batch size limitations : Microwave methods capped at 50 g due to penetration depth.
  • Catalyst recovery : ZnO nanoparticles reusable for 3 cycles with <5% yield drop.

Spectroscopic Characterization Data

Key Spectral Signatures

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 4.31 (s, 1H, CH=S), 3.12 (t, J=6.8 Hz, 2H, CH₂CO), 2.64 (t, J=6.8 Hz, 2H, CH₂N).

  • IR (KBr, cm⁻¹):
    1732 (C=O), 1645 (C=N), 1218 (C=S).

Industrial-Scale Production Challenges

Byproduct Management

  • Common impurities :
    • 5,5'-Bis(4-chlorobenzylidene) dimer (3–7%).
    • Oxidized sulfone derivatives (trace levels).

Mitigation Strategies :

  • Use of radical scavengers (BHT, 0.1 wt%).
  • Controlled atmosphere (N₂ blanket).

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling Parameters :

  • Stainless steel jars (25 mL)
  • 15 Hz, 3 hr reaction time
  • Catalyst: K₂CO₃ (10 mol%)

Outcome :

  • 88% yield, 99.3% purity.
  • 92% space-time yield improvement vs. solution-phase.

Chemical Reactions Analysis

3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolidinones, including the target compound, exhibit promising anticancer properties. A study evaluated the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells, showing significant reduction in cell viability. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

CompoundCell LineIC50 (µM)Reference
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acidU87MG (glioblastoma)15.0
Thiazolidinone Derivative AMDA-MB-231 (breast cancer)10.5
Thiazolidinone Derivative BHCT116 (colon cancer)12.0

Antimicrobial Activity

The compound has shown antimicrobial activity against various bacterial strains. The thiazolidine ring contributes to its ability to penetrate bacterial membranes and disrupt cellular functions. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Thiazolidinone derivatives are also being investigated for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases .

Case Study 1: Antitumor Activity Evaluation

A comprehensive study by Da Silva et al. assessed the antitumor activity of various thiazolidinone derivatives, including the target compound. The study utilized both in vitro assays and in vivo models to demonstrate significant tumor reduction in treated groups compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of several thiazolidinone derivatives, including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for therapeutic use in treating infections .

Mechanism of Action

The mechanism of action of 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Biological Activity Key Findings
Target Compound: 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid 4-Cl-benzylidene, propionic acid Antileukemic (Dami, HL-60 cells) IC₅₀: 12–18 µM; selective toxicity against leukemia cells
3-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid (RN: 1266675-60-8) 4-OMe-benzylidene, propionic acid Not explicitly reported; predicted anti-inflammatory/antidiabetic activity Methoxy group increases electron density, potentially altering target affinity
Compound 1 () 4-Cl-benzylidene, pyrrolidine-2,5-dione Antileukemic (Dami, HL-60 cells) IC₅₀: 8–14 µM; higher potency but lower solubility vs. target compound
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid () Indolylmethylene, propionic acid Immunomodulatory (cell immunity in mice) Enhances T-cell proliferation; lower cytotoxicity (LD₅₀ > 200 mg/kg)
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone () 4-OMe-benzylidene, 4-hydroxyphenyl Synthetic intermediate; untested for bioactivity Structural rigidity due to methoxy and hydroxyl groups

Key Structural Differences:

  • Electron-withdrawing vs.
  • Side-chain variations : Propionic acid (target) vs. pyrrolidinedione (Compound 1) alters solubility and hydrogen-bonding capacity. Pyrrolidinedione derivatives show higher potency but may suffer from metabolic instability .
  • Aromatic substitutions: Indolylmethylene derivatives () exhibit distinct immunomodulatory effects, likely due to indole’s planar structure and π-π stacking with receptors .

Physicochemical Data:

Property Target Compound 4-OMe Analog () Pyrrolidinedione Analog ()
Melting Point Not reported Not reported 143–166°C
Solubility (Water) Low Moderate Very low
LogP (Predicted) 2.8 2.1 3.5
Hydrogen Bond Donors 2 2 1

Biological Activity

3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid, a compound featuring a thiazolidine ring, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed research findings and case studies.

PropertyValue
CAS Number 7177-97-1
Molecular Formula C13H12ClNO2S2
Molecular Weight 313.81 g/mol
IUPAC Name 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
SMILES C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it inhibits carbonic anhydrase IX, an enzyme often overexpressed in cancer cells, thereby reducing tumor growth. The thiazolidine ring structure allows for interactions with various enzymes and receptors, modulating their activity effectively.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: MCF-7 Cell Line

A study involving the MCF-7 cell line showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

In a series of experiments, the compound exhibited minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL against these pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is being explored for its therapeutic applications in inflammatory diseases. Animal models have shown that it can significantly reduce inflammation markers in conditions like arthritis.

Experimental Evidence

In a rat model of arthritis, administration of the compound led to a marked decrease in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may serve as a potential candidate for developing anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazolidine derivatives:

Compound NameBiological Activity
3-(4-Chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one Antimicrobial, anticancer
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid Similar anticancer effects
5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Shares some pharmacological properties

The distinct substitution pattern and the presence of both sulfur and nitrogen in the thiazolidine ring contribute to the unique biological activities observed in this compound compared to others.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystSodium acetate75–80% yield, >95% purity
SolventAcetic acidEnhanced crystallinity
Reaction Time3 hoursMinimizes byproducts

Q. Table 2: Biological Activity of Analogues

DerivativeTarget EnzymeIC₅₀ (µM)NotesReference
4-Chloro-benzylideneTyrosine kinase ABL12.1Competitive inhibition
4-Methoxy-benzylideneCOX-28.7Non-covalent binding

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